Vasicine hydriodide
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Overview
Description
Vasicine hydriodide is a derivative of vasicine, a well-known pyrroloquinazoline alkaloid isolated from the shrub Adhatoda vasica. Vasicine has been used in traditional medicine for over 2,000 years, primarily for treating respiratory ailments such as asthma, bronchitis, and cough
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vasicine hydriodide typically involves the extraction of vasicine from Adhatoda vasica leaves, followed by its conversion to the hydriodide form. The extraction process often employs solvents like methanol or ethanol. The isolated vasicine is then reacted with hydriodic acid to form this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of vasicine using advanced techniques such as high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC). These methods ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Vasicine hydriodide undergoes various chemical reactions, including:
Oxidation: Vasicine can be oxidized to form vasicinone, another bioactive compound.
Reduction: Reduction of this compound can yield vasicinol.
Substitution: Halogenation reactions can introduce halogen atoms into the vasicine structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Vasicinone
Reduction: Vasicinol
Substitution: Halogenated derivatives of vasicine
Scientific Research Applications
Vasicine hydriodide has a wide range of applications in scientific research:
Mechanism of Action
Vasicine hydriodide exerts its effects through multiple mechanisms:
Enzyme Inhibition: It inhibits acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission.
Bronchodilation: It acts as a bronchodilator, relaxing the bronchial muscles and improving airflow in the respiratory tract.
Anti-inflammatory: It reduces inflammation by modulating the release of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Vasicinone: An oxidized form of vasicine with similar therapeutic properties.
Vasicinol: A reduced form of vasicine with distinct bioactivities.
Bromohexine: A semi-synthetic derivative of vasicine used in anti-tuberculosis therapy.
Uniqueness
Vasicine hydriodide is unique due to its dual role as a bronchodilator and enzyme inhibitor, making it a versatile compound in both respiratory and neurological research .
Properties
CAS No. |
4966-84-1 |
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Molecular Formula |
C11H13IN2O |
Molecular Weight |
316.14 g/mol |
IUPAC Name |
(3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol;hydroiodide |
InChI |
InChI=1S/C11H12N2O.HI/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13;/h1-4,10,14H,5-7H2;1H/t10-;/m0./s1 |
InChI Key |
LGDVKJUPIBJYFG-PPHPATTJSA-N |
Isomeric SMILES |
C1CN2CC3=CC=CC=C3N=C2[C@H]1O.I |
Canonical SMILES |
C1CN2CC3=CC=CC=C3N=C2C1O.I |
Origin of Product |
United States |
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